
4-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, or DMSMP, is an organic compound with a wide range of applications in scientific research. It is a white, crystalline solid with a molecular weight of 256.37 g/mol and a melting point of 81-83 °C. DMSMP has been used in studies of biochemistry, physiology, and pharmacology due to its unique properties and ability to interact with biological systems.
Aplicaciones Científicas De Investigación
DMSMP has been used in a variety of scientific research applications. It has been used as a substrate for the study of the enzyme xanthine oxidase, which is involved in the metabolism of purines. It has also been used to study the effects of various drugs on the enzyme and has been used as a model compound to study the mechanism of action of drugs. In addition, it has been used to study the effects of various drugs on the gastrointestinal tract and to study the effects of drugs on the central nervous system.
Mecanismo De Acción
The mechanism of action of DMSMP is not fully understood. However, it is known that the compound binds to the active site of the enzyme xanthine oxidase, which is involved in the metabolism of purines. The binding of the compound to the active site of the enzyme causes a conformational change that results in the inhibition of the enzyme's activity. This inhibition is thought to be the result of the compound's ability to block the enzyme's access to its substrate.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMSMP are not well understood. However, it is known that the compound has the ability to inhibit the activity of the enzyme xanthine oxidase and to block the enzyme's access to its substrate. This inhibition can lead to the accumulation of uric acid in the body, which can lead to gout and other health problems. In addition, the compound has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of DMSMP in laboratory experiments has several advantages. The compound is relatively inexpensive and can be synthesized in large quantities. It also has a low toxicity and is not a hazardous material. However, the compound is not very soluble in water, which can limit its use in some experiments. In addition, the compound's mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several potential future directions for the use of DMSMP in scientific research. One potential direction is to further study the biochemical and physiological effects of the compound. In addition, further research could be done to better understand the mechanism of action of the compound and to develop new applications for the compound. Finally, further research could be done to improve the solubility of the compound in water, which would make it easier to use in laboratory experiments.
Métodos De Síntesis
DMSMP can be synthesized by a two-step process. The first step involves the reaction of 4-methoxyphenol with 3-dimethylsulfamoylphenylchloride in the presence of a base, such as sodium hydroxide, to form the intermediate 4-(3-dimethylsulfamoylphenyl)-2-methoxyphenol. The second step involves the reaction of the intermediate with sodium hydroxide to form the final product, DMSMP. The reaction is carried out in an inert atmosphere and can be scaled up to produce commercial quantities of the compound.
Propiedades
IUPAC Name |
3-(4-hydroxy-3-methoxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-16(2)21(18,19)13-6-4-5-11(9-13)12-7-8-14(17)15(10-12)20-3/h4-10,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAISJDUSURIJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

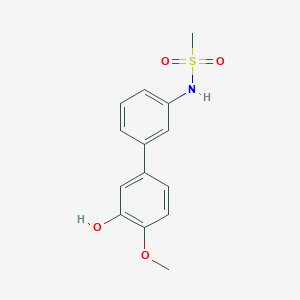

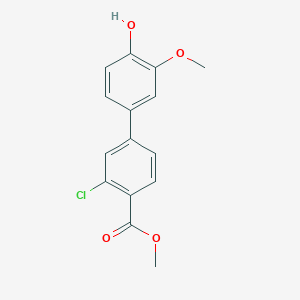
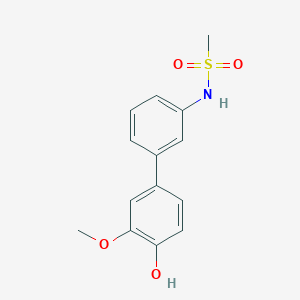






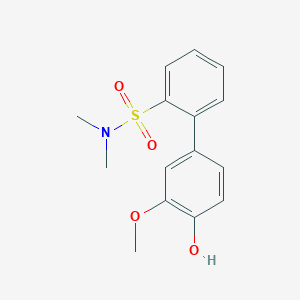
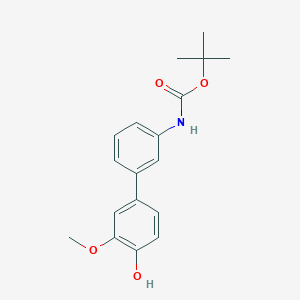
![2-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6380496.png)
